Ethanolamine-13C2

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

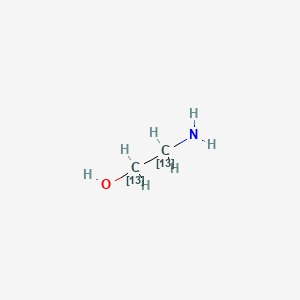

Ethanolamine-13C2 can be synthesized through the reaction of isotopically labeled ethylene oxide (13C2) with ammonia. The reaction typically occurs under controlled conditions to ensure the incorporation of the 13C2 label into the ethanolamine molecule. The reaction can be represented as follows:

HO13CH213CH2O+NH3→HO13CH213CH2NH2

Industrial Production Methods

Industrial production of this compound involves the use of isotopically labeled starting materials and specialized equipment to handle and purify the product. The process includes steps such as distillation and crystallization to achieve high purity and isotopic enrichment .

Analyse Des Réactions Chimiques

Types of Reactions

Ethanolamine-13C2 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form aminoacetaldehyde and further to glycine.

Reduction: It can be reduced to form ethylamine.

Substitution: It can undergo nucleophilic substitution reactions to form derivatives such as N-alkylated ethanolamines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides (R-X) are used under basic conditions.

Major Products Formed

Oxidation: Glycine and aminoacetaldehyde.

Reduction: Ethylamine.

Substitution: N-alkylated ethanolamines.

Applications De Recherche Scientifique

Ethanolamine-13C2 is used in various scientific research applications, including:

Chemistry: It is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

Biology: It is used in metabolic studies to trace the incorporation of ethanolamine into biological molecules such as phospholipids.

Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs containing ethanolamine moieties.

Industry: It is used in the production of surfactants and emulsifiers.

Mécanisme D'action

Ethanolamine-13C2 exerts its effects through its incorporation into biological molecules. It is a component of phosphatidylethanolamine, a key phospholipid in cell membranes. The incorporation of the 13C2 label allows for detailed studies of metabolic pathways and molecular interactions. This compound targets various molecular pathways, including those involved in membrane synthesis and signaling .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethanolamine-13C2 Hydrochloride: Similar in structure but includes a hydrochloride group.

Ethanolamine-15N: Labeled with nitrogen-15 instead of carbon-13.

Ethanolamine-2-13C: Labeled with a single carbon-13 isotope.

Uniqueness

This compound is unique due to its dual carbon-13 labeling, which provides enhanced sensitivity and resolution in NMR studies compared to single-labeled or nitrogen-labeled analogs. This makes it particularly valuable in detailed structural and metabolic studies .

Activité Biologique

Ethanolamine-13C2, also known as 2-aminoethanol-13C2, is a stable isotope-labeled form of ethanolamine that plays a crucial role in various biological processes. This compound is particularly significant in metabolic studies due to its utility in tracing metabolic pathways and understanding cellular energetics.

Biological Functions

Ethanolamine serves multiple biological functions, primarily as a precursor for the synthesis of phospholipids, which are essential components of cell membranes. The incorporation of this compound into metabolic pathways provides insights into various biochemical processes:

- Phospholipid Synthesis : Ethanolamine is a key building block for phosphatidylethanolamine, a major phospholipid found in biological membranes.

- Nitrogen Source : Recent studies have shown that ethanolamine can serve as both a nitrogen and carbon source in bacterial metabolism, particularly in Escherichia coli .

- Metabolic Tracing : Due to its isotopic labeling, this compound is used to trace metabolic pathways, allowing researchers to map out the flow of carbon through different metabolic routes.

Metabolic Pathways

-

Utilization in Bacteria : A study on E. coli demonstrated that ethanolamine contributes significantly to central metabolism. The eut operon facilitates its utilization, leading to the production of various metabolites such as acetate and ethanol . The integration of ethanolamine into metabolic networks was quantitatively analyzed using genome-scale modeling and fluxomics.

Metabolite Produced Source Acetate Ethanolamine catabolism Ethanol Ethanolamine catabolism Acetaldehyde Byproduct of ethanolamine metabolism - Mitochondrial Function : Ethanolamine derivatives have been investigated for their role in mitochondrial function. For instance, niclosamide ethanolamine (NEN) has been shown to enhance mitochondrial uncoupling and increase pyruvate flux into mitochondria, thereby influencing cellular respiration and energy production .

Case Studies

- Cancer Metabolism : In cancer research, this compound has been utilized to study altered metabolic pathways in cancer cells. The increased pyruvate flux observed with NEN treatment indicates potential therapeutic applications for modulating cancer cell metabolism .

- Microbial Metabolism : A comprehensive analysis of the Eut BMCs (bacterial microcompartments) involved in ethanolamine utilization revealed that these structures facilitate efficient carbon and nitrogen assimilation from ethanolamine, highlighting their importance in microbial ecology and biotechnology .

Propriétés

IUPAC Name |

2-amino(1,2-13C2)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAXFHJVJLSVMW-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2]O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745658 | |

| Record name | 2-Amino(~13~C_2_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.069 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143557-81-7 | |

| Record name | 2-Amino(~13~C_2_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 143557-81-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Why is ethanolamine-13C2 used to study phosphatidylethanolamine synthesis in the lymphomatous liver?

A1: this compound serves as a valuable tracer molecule in this study. By introducing this labeled form of ethanolamine, researchers can track its incorporation into downstream metabolites like phosphoethanolamine and ultimately, phosphatidylethanolamine. This allows for the kinetic analysis of the enzymatic reactions involved in this pathway. The use of 13C NMR spectroscopy enables the detection and quantification of the 13C-labeled metabolites in liver extracts. This approach provides direct insights into the metabolic flux through the phosphatidylethanolamine synthesis pathway in both normal and lymphomatous liver tissues [].

Q2: What were the key findings related to phosphatidylethanolamine synthesis in lymphomatous livers using this compound?

A2: The study utilizing this compound revealed significant differences in phosphatidylethanolamine synthesis between normal and lymphomatous mouse livers. The research demonstrated that while normal livers appear to have sufficient ethanolamine supply for this pathway, lymphomatous livers exhibit lower activities of ethanolamine kinase and PE:CTP cytidylyltransferase, enzymes crucial for phosphatidylethanolamine production []. Interestingly, there was also evidence suggesting increased activity of the ethanolamine base-exchange enzyme in the lymphomatous livers, highlighting potential alternative synthesis routes in these cells [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.